4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Overview
Description
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a methoxy group at the 4-position and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound likely interacts with these receptors, inhibiting their activity and subsequently disrupting the downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival. Therefore, their disruption can lead to the inhibition of tumor growth and progression .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties, which could enhance its bioavailability .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells , suggesting potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By binding to the active site of FGFRs, this compound prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the normal signaling cascade, leading to altered cellular responses. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation products may also form over time, potentially altering its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity, stability, and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes. The compound’s distribution within tissues can also impact its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the construction of the pyrrolo[3,2-c]pyridine core followed by functional group modifications
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as nitration, reduction, cyclization, and functional group transformations under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a dihydropyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include dihydropyridine derivatives.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 4-Methoxy-1H-pyrrolo[2,3-b]pyridine
- 4-Methoxy-1H-pyrrolo[3,4-c]pyridine
- 4-Methoxy-1H-pyrrolo[3,2-b]pyridine
Comparison: While these compounds share a similar core structure, the position of the methoxy group and the fusion of the pyridine and pyrrole rings differ. These structural differences can lead to variations in their chemical reactivity, biological activity, and potential applications. 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct properties and advantages in certain applications.
Properties
IUPAC Name |
4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVKICABULMZPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646760 | |
Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-34-3 | |
Record name | 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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